4-Ethoxy-3-methoxybenzaldehyde
Overview
Description
4-Ethoxy-3-methoxybenzaldehyde, also known as ethyl-vanillin, is an organic compound with the molecular formula C10H12O3. It is a derivative of vanillin and is characterized by its yellow solid appearance. This compound is commonly used in the flavor and fragrance industry due to its sweet, vanilla-like aroma .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of vanillin , which has been widely studied for its antioxidant, anti-inflammatory, and neuroprotective effects .
Mode of Action
As a derivative of vanillin, it may share similar biochemical properties and interact with similar targets
Biochemical Pathways
Given its structural similarity to vanillin, it may influence similar pathways, such as those involved in inflammation and oxidative stress . More research is required to confirm this and identify other potentially affected pathways.
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
It is suggested that it may have potential roles in neuroinflammatory diseases , but further investigation is needed to confirm these effects and understand their underlying mechanisms.
Biochemical Analysis
Biochemical Properties
They can act as electrophiles in nucleophilic addition reactions, which are common in biochemical systems
Cellular Effects
It is known that benzaldehydes can disrupt cellular antioxidation systems, which can inhibit microbial growth
Molecular Mechanism
As a benzaldehyde derivative, it may exert its effects through interactions with biomolecules, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Ethoxy-3-methoxybenzaldehyde in laboratory settings. It is known that the compound is air-sensitive and should be stored in a tightly sealed container
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxybenzaldehyde typically involves the methylation of vanillin. One common method includes the reaction of vanillin with ethyl bromide in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium fluoride. The reaction is carried out at room temperature for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring to ensure the purity and yield of the product. The final product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-Ethoxy-3-methoxybenzoic acid.
Reduction: 4-Ethoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
4-Ethoxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic effects in treating certain conditions.
Industry: It is widely used in the flavor and fragrance industry as a vanilla substitute.
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group instead of an ethoxy group.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with the positions of the ethoxy and methoxy groups reversed.
Uniqueness: 4-Ethoxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to the hydroxyl group in vanillin, making it suitable for different applications in flavor and fragrance formulations .
Properties
IUPAC Name |
4-ethoxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFDQAMXIBOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059509 | |
Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
288.00 to 289.00 °C. @ 760.00 mm Hg | |
Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16 mg/mL at 25 °C | |
Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-25-2 | |
Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Ethoxy-m-anisaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62097 | |
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Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
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Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |
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Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.984 | |
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Record name | VANILLIN ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM2BBS3H88 | |
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Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 - 65 °C | |
Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-ethoxy-3-methoxybenzaldehyde?
A1: this compound (C10H12O3) exhibits a planar structure where all non-hydrogen atoms lie approximately on the same plane. [] This planarity is evident from the low root-mean-square deviation of 0.046 Å for these atoms. []
Q2: How is this compound relevant to lignin degradation research?
A2: This compound serves as a degradation product of non-phenolic lignin model compounds in the presence of specific radicals. [] Specifically, the cleavage of the α-β bond in 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol by carbon-centered radicals (generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere) yields this compound. [] This process mimics the degradation of lignin by white-rot fungi, highlighting the role of radical species in lignin breakdown.
Q3: Can you elaborate on the specific radicals involved in the formation of this compound during lignin degradation?
A3: Research suggests that both carbon-centered radicals (CR) and alkoxyl radicals (AR) play a crucial role in degrading non-phenolic lignin substructures, leading to the formation of this compound. [] While CR is generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere, AR is produced in the reaction of Ti(3+) with tert-BuOOH. [] Interestingly, peroxyl radicals, often implicated in lignin degradation, do not appear to participate in the degradation pathway that yields this compound. [] This finding emphasizes the importance of understanding the specific radical species involved in lignin degradation for developing efficient bioprocessing strategies.
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